Michefucscalide

Description

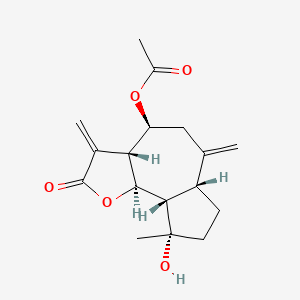

Michefucscalide is a synthetic macrocyclic compound characterized by a 14-membered lactone ring with embedded phosphine-alkene hybrid ligands. Its unique structure enables versatile coordination with transition metals, making it a candidate for catalytic applications in asymmetric synthesis and cross-coupling reactions . The compound was first synthesized via a palladium-catalyzed cyclization reaction, yielding a conformationally rigid scaffold that enhances stereochemical control in catalytic processes. Key structural features include:

- Phosphine-alkene moieties: Provide dual binding sites for metal centers.

- Electron-rich aromatic substituents: Enhance π-backbonding interactions with metals like rhodium and iridium.

- Chiral centers: Derived from L-proline precursors, enabling enantioselective catalysis .

However, its primary research focus remains in organometallic chemistry .

Properties

CAS No. |

82461-08-3 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(3aR,4S,6aR,9S,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13+,14-,15-,17-/m0/s1 |

InChI Key |

BOGLHGTVFPSTPV-XSNIPSOOSA-N |

SMILES |

CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |

Isomeric SMILES |

CC(=O)O[C@H]1CC(=C)[C@@H]2CC[C@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |

Canonical SMILES |

CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |

Synonyms |

eta-cyclolipiferolide michefucscalide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Michefucscalide belongs to the class of multidentate phosphine-alkene ligands. Below, it is compared to two structurally and functionally analogous compounds: Phospha-crown Ether (PCE-12) and Bis(cyclooctadiene)nickel(0) (Ni(COD)₂) .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Flexibility :

- Michefucscalide’s rigid macrocyclic structure outperforms PCE-12 in enantioselectivity due to reduced conformational自由度 .

- Ni(COD)₂ lacks multidentate coordination, limiting its utility to stoichiometric reactions .

Catalytic Scope :

- Michefucscalide achieves higher enantiomeric excess (92% vs. 85%) in hydrogenation compared to PCE-12, attributed to its chiral microenvironment .

- Ni(COD)₂ serves primarily as a zero-valent nickel source, unlike Michefucscalide’s role as a reusable catalyst .

Stability and Toxicity :

- Michefucscalide’s thermal stability (≤150°C) exceeds PCE-12, making it suitable for high-temperature reactions .

- Ni(COD)₂’s acute toxicity limits its pharmaceutical applications, whereas Michefucscalide’s moderate cytotoxicity allows for therapeutic exploration .

Mechanistic Insights:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.